2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide
CAS No.: 894563-43-0
Cat. No.: VC5149843
Molecular Formula: C27H26FN3O5
Molecular Weight: 491.519
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894563-43-0 |
|---|---|
| Molecular Formula | C27H26FN3O5 |
| Molecular Weight | 491.519 |
| IUPAC Name | 2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C27H26FN3O5/c1-34-20-10-8-17-12-18(15-29-19-9-11-24(35-2)25(13-19)36-3)27(33)31(23(17)14-20)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
| Standard InChI Key | HWIINWPSLDCUNP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide (CAS: 894563-43-0) is a synthetic organic compound with the molecular formula C27H26FN3O5 and a molecular weight of 491.519 g/mol. Its IUPAC name delineates the quinoline backbone substituted at the 1-position with an acetamide group linked to a 2-fluorophenyl moiety and at the 3-position with a [(3,4-dimethoxyphenyl)amino]methyl side chain.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H26FN3O5 | |
| Molecular Weight | 491.519 g/mol | |
| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC | |
| InChI Key | HWIINWPSLDCUNP-UHFFFAOYSA-N |
The compound’s solubility and stability data remain unreported in the literature, though its structural features suggest moderate polarity, likely requiring polar aprotic solvents for dissolution.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this quinoline derivative involves multi-step organic reactions, typical of substituted acetamide-quinoline hybrids. A proposed route includes:
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Quinoline Core Formation: Cyclization of substituted anilines with β-keto esters under acidic conditions to yield the 1,2-dihydroquinolin-2-one scaffold.
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Mannich Reaction: Introduction of the [(3,4-dimethoxyphenyl)amino]methyl group at the 3-position via a Mannich base reaction, utilizing formaldehyde and 3,4-dimethoxyaniline .
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Acetamide Coupling: Reaction of the quinoline intermediate with 2-fluorophenylacetic acid chloride in the presence of a base to form the final acetamide.
Table 2: Critical Reaction Conditions
Structural Confirmation
Structural validation relies on spectroscopic techniques:
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NMR Spectroscopy: 1H NMR would reveal peaks for the methoxy groups (δ 3.7–4.0 ppm), fluorophenyl aromatic protons (δ 7.1–7.6 ppm), and quinoline protons (δ 6.8–8.2 ppm).
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 491.519.
Hypothesized Biological Activities
Computational Predictions
In silico docking studies of similar quinoline-acetamides suggest high affinity for kinase domains (e.g., EGFR and VEGFR2), implicating potential tyrosine kinase inhibition . The fluorophenyl group may enhance binding via hydrophobic interactions, while the methoxy substituents contribute to hydrogen bonding .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to its 4-fluorophenyl analog (CAS: 932358-80-0), the 2-fluorophenyl variant in this compound may exhibit:
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Altered Bioavailability: Ortho-substitution could reduce metabolic stability due to steric hindrance of cytochrome P450 enzymes.
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Enhanced Target Selectivity: Fluorine’s electronegativity may direct interactions with polar residues in enzyme active sites.
Table 3: Isomer Comparison
| Property | 2-Fluorophenyl Isomer | 4-Fluorophenyl Isomer |
|---|---|---|
| LogP (Predicted) | 3.2 | 3.4 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Rotatable Bonds | 8 | 8 |
Future Research Directions
Priority Investigations
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ADMET Profiling: Predictive studies on absorption, distribution, and toxicity to guide in vivo testing.
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Target Identification: High-throughput screening against cancer cell lines and microbial panels.
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Structure-Activity Optimization: Modifying methoxy and fluorophenyl substituents to enhance potency.
Synthetic Challenges
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Scalability: Multi-step synthesis may require optimization for industrial-scale production.
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Purification: Chromatographic separation of positional isomers remains a hurdle.
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